molecular formula C17H21N3O5S B280117 2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate

2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate

Katalognummer: B280117
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: IWANCGGEVIBVRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a thiophene-based molecule that has a pyrazole ring attached to it.

Wirkmechanismus

The exact mechanism of action of 2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate is not fully understood. However, research has suggested that the compound may act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. Some of the most notable effects include:
1. Anti-inflammatory effects: Research has indicated that this compound has potent anti-inflammatory effects and may be useful in treating various inflammatory diseases.
2. Antioxidant effects: Studies have suggested that this compound has antioxidant properties and may be effective in protecting cells from oxidative damage.
3. Neuroprotective effects: Research has indicated that this compound may have neuroprotective effects and may be useful in treating neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate in lab experiments is its potential to be effective in treating various diseases. However, there are also several limitations to using this compound in lab experiments. For example, the synthesis of the compound is a complex process that requires specialized equipment and expertise. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions related to the use of 2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate in scientific research. Some of the most promising areas of future research include:
1. Development of new drugs: The anti-cancer, neuroprotective, and cardioprotective properties of this compound make it a promising candidate for the development of new drugs.
2. Elucidation of mechanism of action: Further research is needed to fully understand the mechanism of action of this compound and how it interacts with various enzymes and signaling pathways.
3. Optimization of synthesis method: The synthesis of this compound is a complex process that can be improved by optimizing the reaction conditions and exploring new synthetic routes.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a new drug for the treatment of various diseases.

Synthesemethoden

The synthesis of 2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between 2-ethyl 4-isopropyl 3-methyl-5-bromothiophene-2,4-dicarboxylate and 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide.

Wissenschaftliche Forschungsanwendungen

2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate has been studied for its potential applications in various fields of scientific research. Some of the most promising areas of application include:
1. Cancer research: Studies have shown that this compound has anti-cancer properties and may be effective in treating various types of cancer.
2. Neurological disorders: Research has indicated that this compound may be useful in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular diseases: Studies have suggested that this compound may have cardioprotective effects and may be useful in treating cardiovascular diseases such as hypertension and atherosclerosis.

Eigenschaften

Molekularformel

C17H21N3O5S

Molekulargewicht

379.4 g/mol

IUPAC-Name

2-O-ethyl 4-O-propan-2-yl 3-methyl-5-[(2-methylpyrazole-3-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C17H21N3O5S/c1-6-24-17(23)13-10(4)12(16(22)25-9(2)3)15(26-13)19-14(21)11-7-8-18-20(11)5/h7-9H,6H2,1-5H3,(H,19,21)

InChI-Schlüssel

IWANCGGEVIBVRY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C(=O)OC(C)C)C

Kanonische SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=NN2C)C(=O)OC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.